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molecular formula C9H10N4O2 B1651772 4(3H)-Pteridinone, 2-(ethoxymethyl)- CAS No. 133914-85-9

4(3H)-Pteridinone, 2-(ethoxymethyl)-

Cat. No. B1651772
M. Wt: 206.20 g/mol
InChI Key: SFWVULIFVPNTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270465

Procedure details

A solution of 30.0 g (0.146 mole) of 4-amino-2-(ethoxymethyl)pteridine in 800 ml of 5% aqueous sodium hydroxide is brought slowly to 75° C. and maintained at this temperature for 2 hours. After cooling, the solution obtained is acidified with acetic acid to pH 6 and is then extracted with chloroform. The organic extracts are dried over sodium sulphate and concentrated to dryness under reduced pressure. The solid residue is recrystallized from ethanol in the presence of Norit. Yld: 19.5 g (65%), m.p.=168°-169° C. The product is identical to that obtained in Example 1.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][N:10]=2)[N:5]=[C:4]([CH2:12][O:13][CH2:14][CH3:15])[N:3]=1.C(O)(=[O:18])C>[OH-].[Na+]>[CH2:14]([O:13][CH2:12][C:4]1[NH:3][C:2](=[O:18])[C:11]2[C:6](=[N:7][CH:8]=[CH:9][N:10]=2)[N:5]=1)[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NC1=NC(=NC2=NC=CN=C12)COCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought slowly to 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solution obtained
EXTRACTION
Type
EXTRACTION
Details
is then extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue is recrystallized from ethanol in the presence of Norit
CUSTOM
Type
CUSTOM
Details
that obtained in Example 1

Outcomes

Product
Name
Type
Smiles
C(C)OCC1=NC2=NC=CN=C2C(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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